3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide is a chemical compound that belongs to the class of thiazole derivatives. Thiazoles are heterocyclic compounds containing a sulfur and nitrogen atom within a five-membered ring. This particular compound has shown potential in various scientific research applications due to its unique chemical structure and properties.
Mechanism of Action
Target of Action
Compounds with similar structures, such as indole-derived imidazo[2,1-b][1,3,4]thiadiazoles, have been found to exhibit high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Mode of Action
It is known that compounds with similar structures interact with their targets, leading to changes in cellular processes . For instance, some imidazo[2,1-b][1,3,4]thiadiazole derivatives have been found to exhibit potent anticancer activity .
Biochemical Pathways
Compounds with similar structures, such as indole-derived imidazo[2,1-b][1,3,4]thiadiazoles, have been found to affect various biological pathways .
Result of Action
Compounds with similar structures have been found to exhibit various biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial activities .
Biochemical Analysis
Biochemical Properties
3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide plays a crucial role in biochemical reactions, particularly in the context of enzyme inhibition and protein interactions. This compound has been shown to interact with several key enzymes and proteins, influencing their activity and function. For instance, it has been observed to inhibit the activity of certain kinases, which are enzymes that play a pivotal role in cell signaling pathways. The inhibition of these kinases can lead to alterations in cellular processes such as proliferation, differentiation, and apoptosis. Additionally, this compound has been found to bind to specific protein targets, modulating their activity and contributing to its overall biochemical effects .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it can alter the phosphorylation status of key signaling molecules, thereby affecting downstream signaling cascades. This modulation can lead to changes in gene expression patterns, influencing cellular responses such as growth, survival, and differentiation. Furthermore, this compound has been reported to impact cellular metabolism by affecting the activity of metabolic enzymes, leading to alterations in metabolic flux and energy production .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound exerts its effects primarily through binding interactions with biomolecules, including enzymes and proteins. For instance, it has been shown to bind to the active site of certain kinases, inhibiting their catalytic activity and thereby modulating cell signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes. These molecular interactions collectively contribute to the compound’s biochemical and cellular effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over extended periods. Its effects on cellular function can vary depending on the duration of exposure. Long-term exposure to this compound has been associated with sustained inhibition of target enzymes and prolonged alterations in gene expression, leading to cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound in animal models are dose-dependent, with varying outcomes observed at different dosage levels. At lower doses, this compound has been shown to exert therapeutic effects, such as the inhibition of tumor growth and modulation of immune responses. At higher doses, it can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These dose-dependent effects highlight the importance of optimizing dosage levels to achieve the desired therapeutic outcomes while minimizing potential side effects .
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. This compound undergoes biotransformation through phase I and phase II metabolic reactions, including oxidation, reduction, and conjugation. Enzymes such as cytochrome P450s play a crucial role in the oxidative metabolism of this compound, leading to the formation of metabolites that can be further conjugated with glucuronic acid or sulfate. These metabolic pathways influence the pharmacokinetics and overall bioavailability of this compound .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes by efflux transporters, influencing its intracellular concentration and localization. Additionally, binding proteins such as albumin can facilitate the distribution of this compound within the bloodstream, affecting its bioavailability and tissue distribution. These transport and distribution mechanisms are critical determinants of the compound’s pharmacological effects .
Subcellular Localization
The subcellular localization of this compound plays a significant role in its activity and function. This compound has been found to localize to specific cellular compartments, including the nucleus and mitochondria. Targeting signals and post-translational modifications, such as phosphorylation, can direct the compound to these compartments, where it can exert its effects on gene expression and cellular metabolism. The subcellular localization of this compound is therefore a key factor in determining its biochemical and cellular outcomes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide typically involves the following steps:
Formation of Imidazo[2,1-b][1,3]thiazole Core: : This can be achieved by reacting thiourea with acetone and an appropriate benzoyl halide under acidic conditions.
Introduction of Fluorine Atoms:
Amide Formation: : The final step involves the reaction of the imidazo[2,1-b][1,3]thiazole core with 3,4-difluorobenzoyl chloride in the presence of a base to form the amide bond.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The process would be optimized to ensure high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH.
Chemical Reactions Analysis
Types of Reactions
3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form corresponding oxo derivatives.
Reduction: : Reduction reactions can be performed to reduce the nitro group to an amine.
Substitution: : Substitution reactions can occur at various positions on the thiazole ring or the benzene ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: : Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are used for substitution reactions.
Major Products Formed
Oxidation: : Formation of corresponding oxo derivatives.
Reduction: : Formation of corresponding amine derivatives.
Substitution: : Formation of halogenated derivatives or other substituted products.
Scientific Research Applications
3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide has shown potential in various scientific research applications:
Chemistry: : Used as a building block for the synthesis of more complex molecules.
Biology: : Studied for its biological activity, including antimicrobial, antifungal, and anticancer properties.
Medicine: : Investigated for its potential use in drug development, particularly in the treatment of various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
3,4-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide is unique due to its specific substitution pattern and the presence of fluorine atoms. Similar compounds include:
This compound: : Contains fluorine atoms at the 3 and 4 positions.
3,5-Difluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide: : Contains fluorine atoms at the 3 and 5 positions.
3,4,5-Trifluoro-N-({imidazo[2,1-b][1,3]thiazol-6-yl}methyl)benzamide: : Contains fluorine atoms at the 3, 4, and 5 positions.
These compounds differ in their substitution patterns, which can lead to variations in their biological activity and chemical properties.
Properties
IUPAC Name |
3,4-difluoro-N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2N3OS/c14-10-2-1-8(5-11(10)15)12(19)16-6-9-7-18-3-4-20-13(18)17-9/h1-5,7H,6H2,(H,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPJZGXLCSGYHNQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C(=O)NCC2=CN3C=CSC3=N2)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.